molecular formula C22H16FNO B5881090 3-BENZOYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE

3-BENZOYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE

Cat. No.: B5881090
M. Wt: 329.4 g/mol
InChI Key: GVJFZYKSDCKHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZOYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE typically involves the reaction of indole derivatives with benzoyl chloride and 2-fluorobenzyl chloride under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis. This inhibition disrupts the formation of the Z-ring, leading to cell death . Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE stands out due to its unique combination of benzoyl and fluorophenylmethyl groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell division by targeting the FtsZ protein is a notable feature that distinguishes it from other indole derivatives .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]indol-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO/c23-20-12-6-4-10-17(20)14-24-15-19(18-11-5-7-13-21(18)24)22(25)16-8-2-1-3-9-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJFZYKSDCKHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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